

Introduction: A Versatile Building Block in Modern Chemistry

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Compound of Interest

Compound Name:	<i>Dibenzo[B,D]furan-1-ylboronic acid</i>
CAS No.:	162607-19-4
Cat. No.:	B3028129

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Dibenzo[b,d]furan-1-ylboronic acid, with CAS Number 162607-19-4, is a heterocyclic aromatic organoboron compound.[1] Its rigid, planar dibenzofuran core, combined with the versatile reactivity of the boronic acid functional group, makes it a valuable building block in synthetic chemistry. It is principally utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, a cornerstone of modern drug discovery and materials science.[2] The unique electronic and photophysical properties of the dibenzofuran scaffold are leveraged in the synthesis of materials for organic light-emitting diodes (OLEDs), while its prevalence in biologically active natural products makes it an attractive scaffold for medicinal chemists.[2]

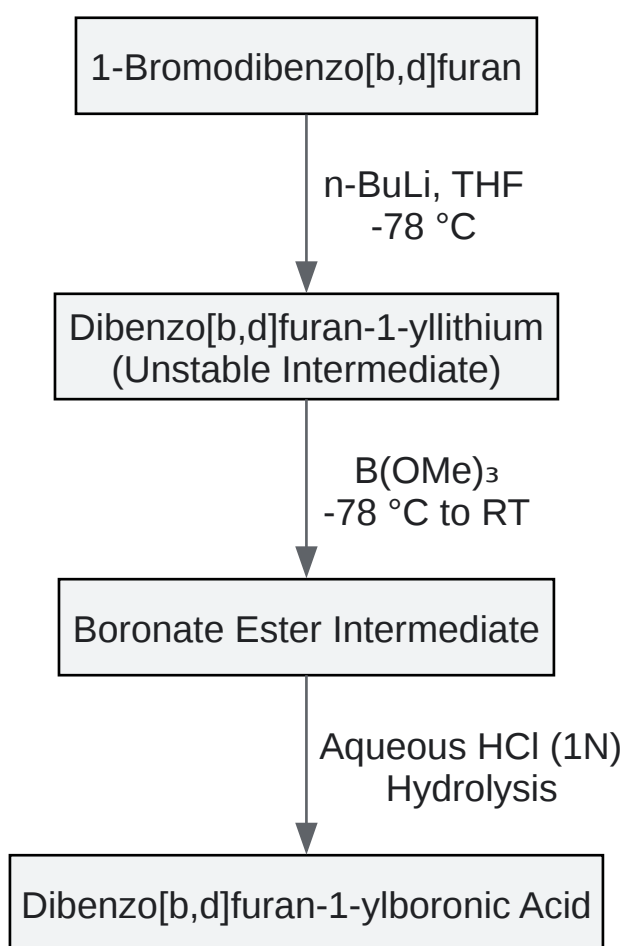
Boronic acids have become increasingly significant in drug design, with several FDA-approved drugs featuring this moiety.[3][4] Their ability to form reversible covalent bonds with diols and act as serine protease inhibitors has driven their adoption in medicinal chemistry programs.[5] This guide provides researchers and drug development professionals with a comprehensive overview of the synthesis, characterization, and anticipated solid-state structural features of **Dibenzo[b,d]furan-1-ylboronic acid**.

Synthesis and Crystallization

The synthesis of arylboronic acids from their corresponding aryl halides is a well-established and robust transformation. The protocol described below is adapted from proven methodologies for related dibenzofuran isomers, such as the 4-ylboronic acid derivative.^{[2][6]}

Proposed Synthetic Protocol

The core of this synthesis is a halogen-metal exchange to create a nucleophilic organolithium species, which is then trapped with an electrophilic boron source.



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Caption: Proposed synthetic workflow for **Dibenzo[b,d]furan-1-ylboronic acid**.

Step-by-Step Methodology:

- **Reaction Setup:** To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and argon inlet, add 1-bromodibenzo[b,d]furan (1.0 eq).
- **Dissolution:** Add anhydrous tetrahydrofuran (THF) to the flask under a positive pressure of argon to dissolve the starting material (approx. 0.1-0.2 M concentration).
- **Cooling:** Cool the reaction mixture to -78 °C using a dry ice/acetone bath. **Causality:** This low temperature is critical to prevent side reactions of the highly reactive n-butyllithium and the subsequently formed aryllithium intermediate, such as reaction with the THF solvent.
- **Lithiation:** Slowly add n-butyllithium (1.1 eq, typically 1.6 M or 2.5 M in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the mixture at -78 °C for 1 hour. Formation of the aryllithium can be monitored by TLC if a suitable quenching method is used on an aliquot.
- **Borylation:** Add trimethyl borate (B(OMe)₃, 1.3 eq) dropwise to the reaction mixture, again maintaining a temperature below -70 °C. After the addition is complete, allow the reaction to stir for an additional 2 hours at -78 °C before gradually warming to room temperature overnight. **Causality:** Using a slight excess of the borate ester ensures complete consumption of the valuable aryllithium intermediate.
- **Hydrolysis:** Cool the reaction mixture in an ice bath and slowly quench by adding 1 N hydrochloric acid (HCl). Stir vigorously for 3-4 hours to ensure complete hydrolysis of the boronate ester to the desired boronic acid.
- **Workup & Purification:** Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or silica gel chromatography to yield the final product as a white or off-white solid.

Protocol for Single Crystal Growth

Obtaining X-ray quality crystals is essential for structural elucidation. Slow crystallization is key to forming a well-ordered lattice.

- **Solvent Selection:** Dissolve the purified **Dibenzo[b,d]furan-1-ylboronic acid** in a minimum amount of a suitable hot solvent in which it has moderate solubility (e.g., a mixture of ethanol and water, or acetone).
- **Slow Evaporation:** Loosely cover the vial or flask with perforated parafilm and leave it undisturbed in a vibration-free location. The slow evaporation of the solvent over several days to weeks will gradually increase the concentration, promoting the formation of single crystals.
- **Vapor Diffusion:** Alternatively, dissolve the compound in a good solvent (e.g., acetone) and place this vial inside a larger, sealed jar containing a poor solvent (an "anti-solvent") in which the compound is insoluble (e.g., hexane). The vapor of the anti-solvent will slowly diffuse into the solution, reducing the compound's solubility and inducing crystallization.

Anticipated Crystal Structure and Molecular Geometry

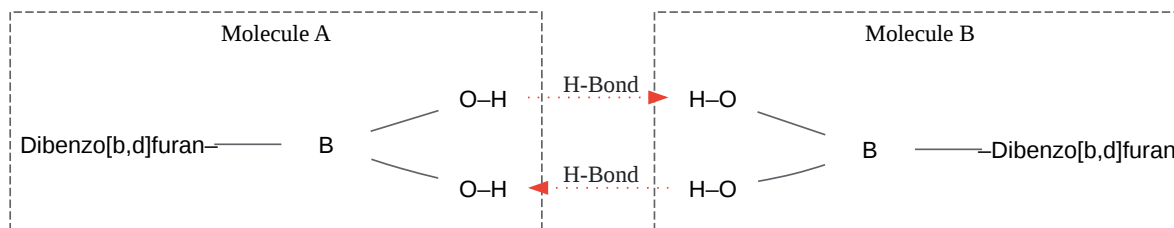
While an experimentally determined structure is unavailable, the solid-state behavior of arylboronic acids is remarkably predictable. The structure is dictated by two main features: the intramolecular geometry and the intermolecular forces that govern crystal packing.

Molecular Geometry

The **Dibenzo[b,d]furan-1-ylboronic acid** molecule is expected to be largely planar. The dibenzofuran ring system is inherently flat. The boronic acid group, $-B(OH)_2$, features an sp^2 hybridized boron atom, resulting in a trigonal planar geometry around the boron. The C-B bond allows for free rotation, but the lowest energy conformation in the solid state will be influenced by packing forces.

Intermolecular Interactions: The Hydrogen-Bonded Dimer

The defining characteristic of nearly all crystalline arylboronic acids is the formation of strong, centrosymmetric hydrogen-bonded dimers. Two molecules associate through a pair of $O-H\cdots O$ hydrogen bonds between their boronic acid groups, creating a robust eight-membered ring.



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Caption: Expected hydrogen-bonded dimer motif in the solid state.

This dimerization is the dominant organizing force in the crystal lattice. The planar dibenzofuran moieties of these dimers would then likely pack via π - π stacking or herringbone arrangements to maximize van der Waals interactions, leading to a stable, ordered crystal.

Spectroscopic and Analytical Characterization

Confirmation of the synthesis requires a suite of analytical techniques. The following table summarizes the expected data for the target compound.

Analytical Technique	Expected Observations
^1H NMR	Complex aromatic signals between 7.0-8.5 ppm. The protons on the boronic acid (-OH) are often broad and may exchange with trace water in the solvent, appearing over a wide range or not at all.
^{13}C NMR	Aromatic signals in the 110-160 ppm range. The carbon atom attached to the boron (ipso-carbon) often shows a broad signal or is not observed due to quadrupolar relaxation from the boron nucleus.
^{11}B NMR	A single, broad signal is expected in the range of 28-32 ppm, characteristic of a trigonal boronic acid.
FT-IR (Solid State)	A strong, broad O-H stretch around 3200-3400 cm^{-1} , a sharp B-O stretch around 1350 cm^{-1} , and characteristic C=C aromatic stretches around 1600 cm^{-1} .
High-Resolution MS	The calculated exact mass for $\text{C}_{12}\text{H}_9\text{BO}_3$ is 212.0645. HRMS (ESI-) should show a molecular ion peak $[\text{M}-\text{H}]^-$ at m/z 211.0572 or adducts.

Applications in Drug Development and Materials Science

The primary utility of **Dibenzo[b,d]furan-1-ylboronic acid** lies in its role as a precursor to more complex molecules.

- Medicinal Chemistry: It can be coupled with various aryl or heteroaryl halides to synthesize compounds with potential biological activity. The dibenzofuran scaffold is a known "privileged structure" found in numerous natural products and therapeutic agents with anticancer, antibacterial, and anti-inflammatory properties.[2]

- Organic Electronics: The rigid, electron-rich dibenzofuran core is a desirable component for organic semiconductor materials. Coupling this boronic acid with other aromatic systems allows for the construction of conjugated molecules with tailored electronic properties for use in OLEDs and organic photovoltaics.[2]

Conclusion

While the definitive crystal structure of **Dibenzo[b,d]furan-1-ylboronic acid** remains to be experimentally determined and published, its molecular and solid-state characteristics can be confidently predicted based on well-understood chemical principles. It is a synthetically accessible and highly valuable building block for creating functional materials and complex molecular architectures for drug discovery. The robust synthesis and predictable solid-state behavior, dominated by hydrogen-bond dimerization, make it a reliable tool for researchers in both academic and industrial settings.

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